2-(benzylamino)-2-methylpropane-1,3-diol
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Overview
Description
2-(Benzylamino)-2-methylpropane-1,3-diol is an organic compound that features a benzylamine group attached to a propane-1,3-diol backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(benzylamino)-2-methylpropane-1,3-diol typically involves the reaction of benzylamine with a suitable precursor. One common method is the reductive amination of benzaldehyde with benzylamine in the presence of a reducing agent such as sodium borohydride or hydrogen over a nickel catalyst . Another approach involves the reaction of benzyl chloride with ammonia, followed by subsequent functional group transformations .
Industrial Production Methods
Industrial production of this compound often employs large-scale reductive amination processes. These processes utilize continuous flow reactors to ensure efficient mixing and reaction control, leading to high yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-(Benzylamino)-2-methylpropane-1,3-diol undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Hydrogen gas (H₂) over palladium (Pd) catalyst, sodium borohydride (NaBH₄)
Substitution: Alkyl halides, acyl chlorides
Major Products Formed
Oxidation: Carbonyl compounds such as aldehydes and ketones
Reduction: Amine derivatives
Substitution: Substituted benzylamine derivatives
Scientific Research Applications
Mechanism of Action
The mechanism of action of 2-(benzylamino)-2-methylpropane-1,3-diol involves its interaction with specific molecular targets. For instance, in the context of Alzheimer’s disease research, the compound has been shown to inhibit acetylcholinesterase and β-secretase, enzymes involved in the pathogenesis of the disease . The compound’s structure allows it to bind to the active sites of these enzymes, thereby modulating their activity and reducing the formation of amyloid plaques .
Comparison with Similar Compounds
Similar Compounds
2-(Benzylamino)-2-hydroxyalkylisoindoline-1,3-diones: These compounds have been studied for their potential as multifunctional anti-Alzheimer agents.
N4-Benzylamine-N2-isopropyl-quinazoline-2,4-diamines: Investigated for their antibacterial activity.
Uniqueness
2-(Benzylamino)-2-methylpropane-1,3-diol is unique due to its specific structural features that allow it to interact with multiple biological targets. Its dual functionality as both an amine and a diol provides versatility in chemical reactions and potential therapeutic applications .
Properties
CAS No. |
91340-32-8 |
---|---|
Molecular Formula |
C11H17NO2 |
Molecular Weight |
195.3 |
Purity |
95 |
Origin of Product |
United States |
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